Sulfamethizole N4-acetate-d4

Catalog No.
S12907702
CAS No.
M.F
C11H12N4O3S2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamethizole N4-acetate-d4

Product Name

Sulfamethizole N4-acetate-d4

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide

Molecular Formula

C11H12N4O3S2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C11H12N4O3S2/c1-7(16)12-9-3-5-10(6-4-9)20(17,18)15-11-14-13-8(2)19-11/h3-6H,1-2H3,(H,12,16)(H,14,15)/i3D,4D,5D,6D

InChI Key

PMDSJEXWWAYJPT-LNFUJOGGSA-N

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H]

Sulfamethizole N4-acetate-d4 is a deuterated derivative of sulfamethizole, a sulfonamide antibiotic. The chemical structure includes an N-acetyl group, which enhances its solubility and bioavailability. Sulfamethizole N4-acetate-d4 is particularly useful in research settings as an internal standard in mass spectrometry due to its isotopic labeling with deuterium, which allows for precise quantification of sulfamethizole and its metabolites in biological samples .

As its parent compound, sulfamethizole. These reactions include:

  • Acid-base reactions: The sulfonamide group can participate in acid-base chemistry, influencing its solubility and interaction with biological targets.
  • Degradation pathways: Like sulfamethizole, it may degrade in aqueous environments under UV light or elevated temperatures, although the presence of deuterium does not significantly alter these pathways .
  • Metabolic transformations: In biological systems, sulfamethizole N4-acetate-d4 can be metabolized into various metabolites that can be analyzed using mass spectrometry techniques.

Sulfamethizole N4-acetate-d4 itself does not exhibit inherent biological activity; its primary role is as an internal standard for the quantification of sulfamethizole. Sulfamethizole acts by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and survival. This mechanism of action makes it effective against a range of bacterial infections .

The synthesis of sulfamethizole N4-acetate-d4 typically involves the acetylation of sulfamethizole using deuterated acetic anhydride or deuterated acetyl chloride. The general steps include:

  • Preparation of the starting material: Sulfamethizole is prepared or obtained.
  • Acetylation reaction: The sulfamethizole is reacted with deuterated acetic anhydride or acetyl chloride under controlled conditions to introduce the N-acetyl group.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate sulfamethizole N4-acetate-d4 from unreacted materials and by-products .

Sulfamethizole N4-acetate-d4 has several applications primarily in analytical chemistry and pharmacokinetics:

  • Internal standard in mass spectrometry: It is used to improve the accuracy of quantifying sulfamethizole in biological samples, ensuring reliable data during pharmacokinetic studies.
  • Metabolic studies: Researchers utilize this compound to track the metabolic pathways of sulfamethizole, providing insights into its pharmacodynamics and potential side effects .

Sulfamethizole N4-acetate-d4 shares similarities with other sulfonamide antibiotics but has unique features due to its deuterated form. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
SulfamethoxazoleContains a methoxyl group along with sulfonamideMore commonly used than sulfamethizole
SulfadiazineContains a diazine ringUsed primarily for veterinary medicine
SulfaguanidineContains guanidine moietyKnown for its use in treating coccidiosis
SulfadimethoxineSimilar structure with dimethyl substitutionUsed in both veterinary and human medicine

The uniqueness of sulfamethizole N4-acetate-d4 lies in its isotopic labeling, which allows for enhanced detection and quantification methods in research applications compared to other sulfonamide antibiotics that lack such modifications .

Sulfamethizole N4-acetate-d4 belongs to the sulfonamide class of compounds, characterized by a sulfonamide functional group (-SO₂NH₂) linked to an aromatic ring. The deuterated variant distinguishes itself through strategic isotopic substitution, which modifies its physical and metabolic properties without altering its primary biochemical interactions.

Molecular Architecture

The compound’s structure comprises three key components:

  • Sulfonamide group: Directly attached to the phenyl ring, this moiety enables competitive inhibition of bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis.
  • Thiadiazole ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, which enhances solubility and modulates pharmacokinetic behavior.
  • Deuterated N4-acetate group: Four deuterium atoms replace hydrogens at the 2,3,5,6 positions of the phenyl ring, as indicated by the IUPAC name N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide.

Physicochemical Properties

Deuterium incorporation minimally affects bulk properties but significantly enhances analytical utility:

PropertyValue (Deuterated Form)Value (Non-Deuterated Form)
Molecular FormulaC₁₁D₄H₈N₄O₃S₂C₁₁H₁₂N₄O₃S₂
Molecular Weight (g/mol)316.393312.37
LogP (Partition Coefficient)1.21.1
Solubility in DMSO>10 mg/mL>10 mg/mL

The near-identical solubility and LogP values between deuterated and non-deuterated forms ensure comparable behavior in experimental assays.

Isotopic Labeling Rationale in Pharmaceutical Research

Deuterium labeling serves dual purposes in drug development: improving metabolic stability and enabling precise analytical detection.

Kinetic Isotope Effect (KIE)

The C-D bond’s higher bond dissociation energy (~1–2 kcal/mol stronger than C-H) slows enzymatic oxidation at deuterated sites, a phenomenon termed the kinetic isotope effect. This reduces first-pass metabolism and extends the compound’s half-life in vivo, making it invaluable for studying metabolic pathways. For example, deuteretrabenazine, a deuterated drug for Huntington’s disease, demonstrates a 2-fold increase in half-life compared to its non-deuterated counterpart.

Analytical Applications

In mass spectrometry, deuterated internal standards like sulfamethizole N4-acetate-d4 eliminate matrix effects by providing nearly identical ionization efficiency as the analyte while differing in mass-to-charge ratio. This allows for accurate quantification via stable isotope dilution assays. A typical workflow involves:

  • Spiking samples with a known concentration of deuterated standard.
  • Extracting both analyte and standard under identical conditions.
  • Quantifying the analyte by comparing peak area ratios (analyte:standard) against a calibration curve.

Synthetic Considerations

Deuterium incorporation typically employs deuterated reagents like acetic acid-d₄ or deuterium oxide (D₂O). A patented method involves reacting sulfamethizole with deuterated acetic anhydride under reflux, achieving >99% isotopic purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm deuterium placement and quantify isotopic enrichment.

Deuterium Incorporation Strategies

Acetylation Reactions with Deuterated Reagents

The synthesis of Sulfamethizole N4-acetate-d4 relies on selective acetylation reactions utilizing deuterated reagents to achieve precise isotopic labeling [6]. The primary synthetic approach involves the reaction of sulfamethizole with deuterated acetic anhydride ((CD₃CO)₂O) under controlled conditions [27]. This method exploits the nucleophilic character of the N4-amino group of sulfamethizole, facilitating the formation of the acetate derivative with concurrent deuterium incorporation [22].

The deuteration process proceeds through a nucleophilic acyl substitution mechanism, where the N4-amino group attacks the carbonyl carbon of the deuterated acetylating agent [23]. The reaction can be optimized using various deuterated acetylating reagents, including deuterated acetic acid-d4, which provides an alternative pathway for deuterium incorporation [27]. Research demonstrates that acetic acid-d4 exhibits optimal reactivity properties with a boiling point of 115.5°C and density of 1.119 g/mL at 25°C, making it suitable for controlled acetylation reactions [27].

Deuterated ReagentMolecular FormulaDensity (g/mL)Boiling Point (°C)Deuterium Content
Acetic acid-d4C₂D₄O₂1.119115.5≥99.5 atom % D
Deuterated acetic anhydride(CD₃CO)₂O1.08139-140≥99 atom % D
Deuterated acetyl chlorideCD₃COCl1.10450-52≥99 atom % D

The selectivity of deuterium incorporation can be enhanced through the use of organocatalytic methods, which provide site-selective deuteration capabilities [7]. Terminal alkyne deuteration using triethylamine as an organic base demonstrates the potential for achieving mono-deuterated products with high specificity [7]. Furthermore, the use of deuterium oxide (D₂O) as an inexpensive deuterium source enables large-scale synthesis while maintaining cost-effectiveness [25].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a significant advancement in the preparation of deuterated compounds, offering enhanced reaction rates and improved deuterium incorporation efficiency [11]. The application of microwave dielectric heating methods enables rapid and efficient synthesis of deuterated analogs while minimizing unwanted side reactions [11]. Research indicates that microwave-assisted regioselective deuteration can achieve quantitative yields within 15 minutes under optimized conditions [13].

The microwave synthesis of Sulfamethizole N4-acetate-d4 typically employs temperatures ranging from 60°C to 150°C, depending on the specific deuterated reagent utilized [25]. For 3-substituted compounds, treatment with 20 weight percent deuterated sulfuric acid in deuterated methanol (D₂SO₄ in CD₃OD) at 60-90°C provides effective deuteration [25]. The microwave-assisted approach demonstrates superior deuterium incorporation rates compared to conventional heating methods [13].

ParameterConventional HeatingMicrowave-Assisted
Reaction Time24-48 hours15-60 minutes
Temperature80-120°C60-150°C
Deuterium Incorporation85-92%95-99%
Energy EfficiencyLowHigh
Product Purity90-95%97-99%

The optimization of microwave parameters involves careful control of power settings, temperature ramping, and reaction time to maximize deuterium incorporation while preventing thermal decomposition [11]. Studies demonstrate that microwave-assisted deuteration achieves approximately 95% deuteration efficiency, significantly higher than traditional reflux methods [11]. The enhanced efficiency results from uniform heating distribution and reduced reaction times, which minimize competing reactions and isotopic scrambling [13].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for characterizing Sulfamethizole N4-acetate-d4 and confirming deuterium incorporation [14]. Deuterium NMR (²H NMR) provides direct evidence of deuteration by detecting deuterium atoms that show strong peaks in ²H NMR but remain invisible in proton NMR spectra [14]. The technique exploits the fact that deuterium has spin = 1, unlike hydrogen-1 which has spin = 1/2, resulting in distinct spectroscopic signatures [14].

The ¹H NMR analysis of Sulfamethizole N4-acetate-d4 reveals characteristic chemical shifts corresponding to the deuterated acetate moiety [39]. Conventional ¹H NMR analysis becomes limited for highly deuterated compounds with deuterium enrichment greater than 98 atom percent, as residual proton signal intensities become extremely weak [15]. In such cases, deuterium NMR provides superior analytical capabilities for structure verification and enrichment determination [15].

NMR Parameter¹H NMR²H NMR
Chemical Shift Range0-12 ppm0-12 ppm
ResolutionHighPoor
SensitivityHighModerate
Deuterium DetectionIndirectDirect
Sample Requirements1-10 mg10-50 mg

Deuterated solvents play a crucial role in NMR analysis, with deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃) being commonly employed [17]. These solvents prevent interference from solvent peaks while providing optimal dissolution properties for the compound [20]. The use of tetramethylsilane as an internal standard enables accurate chemical shift referencing at 0 ppm [20].

Advanced NMR techniques, including two-dimensional NMR and carbon-13 NMR, provide comprehensive structural elucidation of the deuterated compound [38]. The sulfamethizole backbone exhibits characteristic aromatic proton signals at 7.50 ppm, amino group signals at 6.32 ppm, and sulfonamide proton signals at 10.99 ppm [39]. Deuteration of the acetate moiety results in the disappearance of corresponding proton signals and appearance of deuterium signals in ²H NMR spectra [14].

High-Resolution Mass Spectrometry (HRMS) Validation

High-Resolution Mass Spectrometry provides definitive confirmation of molecular structure and isotopic purity for Sulfamethizole N4-acetate-d4 [18]. The technique enables precise determination of molecular mass with accuracy typically better than 5 parts per million, facilitating unambiguous identification of deuterated species [21]. Electrospray ionization coupled with high-resolution mass spectrometry (ESI-HRMS) offers particular advantages for analyzing deuterium-labeled organic compounds [18].

The isotopic purity characterization using ESI-HRMS demonstrates outstanding analytical performance with rapid analysis times, high sensitivity, and very low sample consumption requirements at the nanogram level [18]. The method enables simultaneous monitoring of hydrogen-deuterium isotopolog ions (D₀-Dₙ) to calculate isotopic purity values that correlate well with certified reference standards [18]. Mass spectrometric analysis reveals characteristic fragmentation patterns that confirm the position of deuterium incorporation within the acetate moiety [18].

HRMS ParameterValue/Range
Mass Accuracy<5 ppm
Resolution>10,000 FWHM
Sample Consumption<1 nanogram
Analysis Time1-5 minutes
Isotopic Purity Precision±0.1%

The molecular ion peak of Sulfamethizole N4-acetate-d4 appears at m/z corresponding to the deuterated molecular formula C₁₁H₈D₄N₄O₃S₂ [2]. Fragmentation analysis provides additional structural confirmation through characteristic loss patterns including deuterated acetate elimination and sulfonamide fragmentation [18]. The high resolution capabilities enable distinction between isobaric species and accurate determination of elemental composition [21].

Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) offers enhanced analytical capabilities for complex sample matrices [18]. This approach provides additional separation dimension while maintaining the high mass accuracy and resolution required for isotopic purity analysis [18]. The technique proves particularly valuable for monitoring hydrogen-deuterium exchange reactions and assessing dynamic isotopic purity changes during synthesis [18].

Sulfamethizole N4-acetate-d4 represents a deuterium-labeled internal standard specifically designed for advanced analytical applications in pharmaceutical and bioanalytical research. This compound, with the molecular formula C11D4H8N4O3S2 and molecular weight of 316.393 Da, serves as a critical reference material for quantitative bioanalysis [1].

The development of UPLC-MS protocols for sulfamethizole N4-acetate-d4 requires careful consideration of multiple analytical parameters to achieve optimal separation, detection, and quantification. The compound's chemical structure incorporates four deuterium atoms at the 2,3,5,6 positions of the benzene ring, providing the necessary mass difference for effective internal standardization while maintaining similar physicochemical properties to the parent compound [1].

Chromatographic Conditions

The selection of mobile phase composition represents a fundamental aspect of method development. Research has consistently demonstrated that acidic mobile phases containing 0.1% formic acid in water (mobile phase A) combined with acetonitrile containing 0.1% formic acid (mobile phase B) provide optimal ionization efficiency for sulfonamide compounds [2] [3]. This acidic environment enhances the protonation of basic nitrogen-containing functional groups, facilitating positive electrospray ionization.

Flow rate optimization typically ranges from 0.3 to 0.5 mL/min, balancing analytical sensitivity with chromatographic resolution. Lower flow rates may improve sensitivity but extend analysis time, while higher flow rates can compromise peak shape and resolution [4] [3]. Column temperature control between 30-40°C ensures consistent retention times and peak shapes while preventing thermal degradation of the analyte.

Mass Spectrometric Parameters

The implementation of positive electrospray ionization (ESI+) has been established as the preferred ionization technique for sulfamethizole N4-acetate-d4 analysis. The compound's basic nitrogen atoms readily accept protons under acidic conditions, forming stable [M+H]+ molecular ions with high ionization efficiency [5]. Capillary voltage optimization typically ranges from 3.0 to 3.5 kV, providing adequate spray formation without excessive in-source fragmentation.

Collision-induced dissociation parameters require compound-specific optimization to maximize signal-to-noise ratios while maintaining adequate product ion abundance. The fragmentation pattern of sulfamethizole N4-acetate-d4 follows predictable pathways, with characteristic losses from the thiadiazole ring and acetyl group providing diagnostic fragment ions for selective monitoring [5].

Method Validation Parameters

The analytical method must demonstrate acceptable performance characteristics across multiple validation parameters. Linearity assessment typically covers concentration ranges from 50 to 500 ng/mL, with correlation coefficients exceeding 0.995 considered acceptable for quantitative bioanalysis [2] [3]. Lower and upper limits of quantification (LLOQ and ULOQ) are established based on signal-to-noise ratios and precision requirements.

Table 1: Analytical Characteristics of Sulfamethizole N4-acetate-d4

PropertyValueSource
Molecular FormulaC11D4H8N4O3S2LGC Standards
Molecular Weight316.393 DaLGC Standards
Accurate Mass316.06 DaLGC Standards
IUPAC NameN-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamideLGC Standards
Deuterium IncorporationFour deuterium atoms at positions 2,3,5,6 of the benzene ringLGC Standards
Isotope TypeStable isotope labeled (SIL)LGC Standards

Table 2: UPLC-MS Method Development Parameters for Sulfamethizole N4-acetate-d4

ParameterTypical ValueOptimization Notes
Mobile Phase A0.1% Formic acid in waterpH adjustment improves ionization efficiency
Mobile Phase BAcetonitrile with 0.1% formic acidOrganic modifier enhances separation
Flow Rate0.3-0.5 mL/minBalanced sensitivity and resolution
Injection Volume5-10 μLMinimize matrix effects
Column Temperature30-40°COptimal peak shape and resolution
Gradient ProgramGradient elution 5-95% B over 10-15 minAdequate separation from matrix components
Detection ModePositive electrospray ionizationMaximum sensitivity for sulfonamides
Capillary Voltage3.0-3.5 kVOptimal spray formation
Cone Voltage20-40 VSource-dependent optimization
Collision EnergyCompound-specific optimizationMaximize signal-to-noise ratio
Run Time15-20 minutesComplete elution of all components
Retention Time Window±0.1 min from reference standardConsistent identification

Internal Standardization in Quantitative Bioanalysis

Internal standardization represents a critical component of quantitative bioanalysis, providing compensation for analytical variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. The implementation of sulfamethizole N4-acetate-d4 as an internal standard offers significant advantages in terms of accuracy, precision, and method robustness [6] [7].

Stable Isotope Labeling Principles

The incorporation of deuterium atoms at specific positions within the molecular structure creates an internal standard that exhibits nearly identical physicochemical properties to the parent analyte while maintaining sufficient mass difference for selective detection. The four deuterium substitutions at the 2,3,5,6 positions of the benzene ring provide a mass shift of 4 Da, exceeding the minimum 3 Da difference required to prevent mass spectral cross-talk [8].

This isotopic labeling strategy ensures that the internal standard experiences identical extraction recovery, chromatographic behavior, and ionization efficiency compared to the target analyte. The deuterium atoms are strategically positioned to minimize metabolic lability while maintaining structural integrity under typical analytical conditions [7].

Compensation Mechanisms

Internal standards function through several complementary mechanisms that address common sources of analytical variability. Sample preparation losses, including incomplete extraction, adsorption to container surfaces, and degradation during processing, are effectively tracked and compensated through the internal standard response [6]. The use of sulfamethizole N4-acetate-d4 ensures that these losses are proportionally reflected in both analyte and internal standard signals.

Chromatographic variability, including retention time shifts, peak broadening, and column aging effects, is minimized through the co-elution of the internal standard with the target analyte. The similar physicochemical properties ensure that both compounds experience identical interactions with the stationary phase and mobile phase components [7].

Matrix effects, representing one of the most significant challenges in LC-MS bioanalysis, are effectively compensated through the use of stable isotope-labeled internal standards. The co-elution and similar ionization behavior ensure that ionization suppression or enhancement affects both analyte and internal standard equally, maintaining accurate quantification even in complex biological matrices [9] [10].

Concentration and Response Considerations

The selection of internal standard concentration requires careful consideration of signal intensity, detector response, and quantification range. Optimal internal standard concentrations typically range from 50 to 500 ng/mL, providing adequate signal-to-noise ratios while avoiding detector saturation [7]. The response ratio between analyte and internal standard should ideally range from 0.5 to 2.0 to ensure optimal precision and accuracy.

Response ratio calculations are performed by dividing the analyte peak area by the internal standard peak area, creating a normalized response that compensates for injection volume variations and instrumental drift. This ratio forms the basis for calibration curve construction and sample quantification [6].

Performance Criteria

The effectiveness of internal standardization is evaluated through multiple performance criteria established in regulatory guidelines. Precision, expressed as relative standard deviation (RSD), should not exceed 15% for quality control samples at concentrations above the lower limit of quantification. Accuracy, calculated as bias from nominal concentration, must remain within ±15% for acceptable method performance [11].

Cross-talk evaluation represents a critical aspect of internal standard validation, ensuring that the internal standard does not contribute to the analyte response and vice versa. Cross-talk should not exceed 5% at the lower limit of quantification to maintain quantitative accuracy [6].

Table 3: Internal Standardization Parameters for Quantitative Bioanalysis

ParameterOptimal Value/RangeSignificance
Internal Standard TypeStable isotope labeled (SIL)Compensates for analytical variability
Deuterium Positions2,3,5,6-tetradeuterio substitutionMinimizes isotope effects
Mass Difference4 Da minimumPrevents mass spectral interference
Concentration Range50-500 ng/mLAdequate signal for quantification
Response Ratio0.5-2.0Proportional response correlation
Extraction Recovery>80%Tracks sample preparation losses
Matrix Effect CompensationWithin ±15%Corrects for ionization suppression
Retention Time Difference<0.1 minCo-elution with analyte
Fragmentation PatternSimilar to analytePredictable fragmentation behavior
Ionization EfficiencyEquivalent to analyteSimilar ionization response
Precision ImprovementRSD <15%Reproducible results
Accuracy EnhancementBias within ±15%Reliable measurements

Matrix Effect Mitigation Strategies

Matrix effects represent one of the most significant challenges in LC-MS bioanalysis, potentially compromising the accuracy, precision, and reliability of quantitative measurements. The development of effective mitigation strategies for sulfamethizole N4-acetate-d4 analysis requires a comprehensive understanding of the underlying mechanisms and available countermeasures [9] [10].

Mechanistic Understanding

Matrix effects arise from the co-elution of endogenous compounds with the target analyte, leading to ionization suppression or enhancement in the electrospray ionization source. These effects can be attributed to several mechanisms, including competition for ionization sites, alteration of droplet formation efficiency, and changes in solution conductivity [12] [10].

Phospholipids represent particularly problematic matrix components in biological samples, as they frequently co-elute with pharmaceutical compounds and cause significant ionization suppression. These amphiphilic molecules can accumulate in the ionization source, altering the efficiency of charged droplet formation and analyte desolvation [13].

High molecular weight proteins and peptides can also contribute to matrix effects through their influence on solution viscosity and surface tension. These compounds may affect the nebulization process and charged droplet evaporation, leading to inconsistent analyte ionization [12].

Sample Preparation Strategies

Effective sample preparation represents the first line of defense against matrix effects. Solid-phase extraction (SPE) provides selective analyte isolation while removing interfering matrix components. The selection of appropriate SPE sorbent chemistry, including reversed-phase, ion-exchange, and mixed-mode materials, depends on the physicochemical properties of both the analyte and matrix interferents [2].

Liquid-liquid extraction offers an alternative approach for analyte isolation, particularly effective for compounds with favorable partition coefficients. The selection of extraction solvent, pH adjustment, and phase separation conditions can be optimized to maximize analyte recovery while minimizing matrix component co-extraction [14].

Protein precipitation using organic solvents such as acetonitrile or methanol provides a rapid and cost-effective approach for removing high molecular weight interferents. However, this technique may not effectively remove small molecule matrix components that co-elute with the analyte [13].

Chromatographic Optimization

Chromatographic separation represents a critical strategy for reducing matrix effects by achieving temporal separation of analytes from interfering matrix components. Column selection, mobile phase composition, and gradient programming can be optimized to improve peak resolution and reduce co-elution [9].

The use of specialized column chemistries, including hydrophilic interaction liquid chromatography (HILIC) and mixed-mode stationary phases, can provide alternative selectivity for challenging separations. These approaches may offer improved retention and selectivity for polar compounds that exhibit poor retention on conventional reversed-phase columns [15].

Mobile phase additives, including volatile salts and ion-pairing reagents, can be employed to improve chromatographic separation and reduce matrix effects. However, these additives must be carefully selected to avoid introducing additional sources of ionization suppression [9].

Compensation Strategies

The use of stable isotope-labeled internal standards represents the most effective approach for compensating matrix effects in quantitative bioanalysis. The co-elution and similar ionization behavior of sulfamethizole N4-acetate-d4 ensure that matrix effects affect both analyte and internal standard proportionally, maintaining quantitative accuracy [6] [7].

Matrix-matched calibration standards provide an alternative approach when stable isotope-labeled internal standards are unavailable. This technique involves preparing calibration standards in blank matrix extracts to account for matrix-specific effects. However, this approach requires access to appropriate blank matrix and may not account for subject-specific matrix variations [16].

Post-extraction spiking studies enable quantitative assessment of matrix effects by comparing analyte responses in neat solution versus matrix extracts. This evaluation provides valuable information for method optimization and validation but does not directly solve the matrix effect problem [16].

Detection and Monitoring

Post-column infusion represents a valuable diagnostic tool for identifying matrix effects and optimizing chromatographic conditions. This technique involves continuous infusion of analyte solution into the column effluent while monitoring signal suppression or enhancement throughout the chromatographic run [9].

Internal standard response monitoring during routine analysis provides ongoing assessment of matrix effects and method performance. Significant deviations in internal standard response may indicate the presence of unusual matrix components or analytical problems requiring investigation [16].

Table 4: Matrix Effect Mitigation Strategies in UPLC-MS Bioanalysis

StrategyMechanismEffectivenessLimitations
Isotope-Labeled Internal StandardsCompensates for ionization suppression/enhancementExcellent for similar compoundsRequires deuterated standards
Sample DilutionReduces matrix component concentrationGood for high-sensitivity assaysMay reduce sensitivity
Solid Phase ExtractionRemoves interfering compoundsVery effective for clean-upTime-consuming and costly
Liquid-Liquid ExtractionSelective analyte extractionModerate to good selectivitySolvent consumption
Protein PrecipitationEliminates protein interferenceEffective for biological samplesMay not remove all interferents
Chromatographic OptimizationSeparates analytes from matrix componentsGood separation improvementMethod development time
Mobile Phase AdditivesImproves ionization efficiencyModerate ionization enhancementMay affect other analytes
Post-Column InfusionEvaluates matrix effects qualitativelyDiagnostic tool onlyDoes not solve the problem
Matrix-Matched CalibrationAccounts for matrix-specific effectsGood for complex matricesRequires blank matrix
Source Parameter OptimizationOptimizes ionization conditionsModerate improvementInstrument-specific

The successful implementation of matrix effect mitigation strategies requires a systematic approach that combines multiple techniques tailored to the specific analytical challenges. The use of sulfamethizole N4-acetate-d4 as an internal standard provides the foundation for robust quantitative bioanalysis, while complementary strategies address specific matrix-related challenges encountered in complex biological samples [10] [16].

XLogP3

0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

316.06018959 g/mol

Monoisotopic Mass

316.06018959 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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